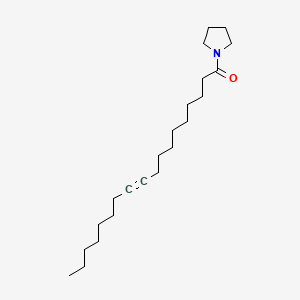

1-(10-Octadecynoyl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

56630-91-2 |

|---|---|

Molecular Formula |

C22H39NO |

Molecular Weight |

333.6 g/mol |

IUPAC Name |

1-pyrrolidin-1-yloctadec-10-yn-1-one |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-7,10-21H2,1H3 |

InChI Key |

VLPGECXCQRMRSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCCCCCCCCC(=O)N1CCCC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 10 Octadecynoyl Pyrrolidine and Its Analogues

Approaches to Pyrrolidine (B122466) Ring Construction and Functionalization

The formation of the pyrrolidine scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These approaches offer diverse pathways to substituted pyrrolidines, which can then serve as precursors for N-acylation.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly effective and atom-economical method for constructing the pyrrolidine ring. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. wikipedia.orgbeilstein-journals.org The reaction is a concerted, six-electron process that allows for the creation of multiple stereocenters with high control. wikipedia.org

This methodology is versatile, accommodating a wide range of substrates and catalytic systems. sioc-journal.cnacs.org For instance, the reaction of an imino ester with an electron-deficient alkene, catalyzed by a copper(I)-Fesulphos complex, can produce highly substituted pyrrolidines. acs.org The choice of catalyst and reaction conditions can strongly influence the diastereoselectivity of the cycloaddition, yielding either endo or exo products. acs.orgnih.gov

A general synthetic route to 1-(10-Octadecynoyl)pyrrolidine using this approach would first involve the synthesis of the core pyrrolidine ring via a [3+2] cycloaddition. The resulting pyrrolidine, potentially bearing functional groups for further modification, would then undergo N-acylation with 10-octadecynoic acid or an activated derivative thereof.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Isatin and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Ethanol, reflux | Moderate to excellent | Exo-major | Not reported | acs.org |

| Imino ester | α,β-Unsaturated Ketone | Cu(I)-Fesulphos (5 mol%) | 70% (endo) | 90:10 (endo/exo) | 94% (endo) | acs.org |

| Isatin and L-proline | Maleimide | Ethanol, rt | 76-95% | >99:1 | Not reported | mdpi.com |

| N-2,2,2-trifluoroethylisatin ketimine | 2-Nitrobenzothiophene | Chiral thiourea | Up to 99% | >20:1 | Up to 99% | acs.org |

Electrochemical methods provide a green and efficient alternative for the synthesis of pyrrolidine derivatives. beilstein-journals.org Electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, can yield N-substituted pyrrolidines. nih.govnih.gov This reaction is typically performed in an undivided cell and can be adapted to a flow microreactor system, which enhances efficiency due to a large specific surface area. beilstein-journals.orgnih.gov

The mechanism involves the initial reduction of the imine at the cathode to form a radical anion. beilstein-journals.org This is followed by a nucleophilic attack on the dihaloalkane and a subsequent one-electron reduction to an anion intermediate, which then cyclizes to form the pyrrolidine ring. beilstein-journals.org The addition of a base can suppress the formation of byproducts. nih.gov This method avoids the use of toxic or expensive reagents and often proceeds under mild conditions. nih.gov

For the synthesis of the target compound, an appropriately substituted imine could be cyclized with a 1,4-dihaloalkane to produce a precursor pyrrolidine, which would then be acylated.

Table 2: Electroreductive Cyclization of Benzylideneaniline with Dihaloalkanes

| Dihaloalkane | Reaction System | Yield of N-Phenylpyrrolidine | Reference |

|---|---|---|---|

| 1,4-dibromobutane | Batch-type reactor | 45% | nih.gov |

| 1,4-dibromobutane | Flow microreactor | 72% | nih.gov |

| 1,4-dichlorobutane | Batch-type reactor | 16% | nih.gov |

| 1,4-dichlorobutane | Flow microreactor | 51% | nih.gov |

Skeletal editing of readily available cyclic compounds, such as pyridines, offers an innovative route to pyrrolidine derivatives. osaka-u.ac.jp A recently developed method involves the photo-promoted ring contraction of pyridines with a silylborane. osaka-u.ac.jpnih.gov This reaction proceeds under irradiation and yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are versatile synthons for further functionalization. osaka-u.ac.jpresearchgate.net

The proposed mechanism involves the formation of a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. osaka-u.ac.jpnih.gov The reaction shows broad substrate scope and high functional group compatibility. researchgate.net Another approach involves the stereoselective ring contraction of diketopiperazines to form pyrrolidine-2,4-diones through a transannular rearrangement of activated lactams. scispace.com Similarly, pyrrolidines can be contracted to form cyclobutanes, highlighting the versatility of ring manipulation in heterocyclic synthesis. nih.govacs.org

Reductive amination is a powerful and widely used method for forming C-N bonds and can be adapted for pyrrolidine synthesis. mdpi.comharvard.edu The process typically involves the reaction of a dicarbonyl compound, such as a 1,4-diketone, with a primary amine, followed by in situ reduction of the resulting imine or enamine intermediates. mdpi.com Catalytic transfer hydrogenation, often employing an iridium catalyst, is an efficient way to achieve this transformation, yielding N-substituted pyrrolidines. mdpi.com

This one-pot procedure is highly efficient, with water being the only byproduct. mdpi.com A variety of reducing agents can be used, although modern methods favor catalytic systems over stoichiometric hydrides like sodium cyanoborohydride due to toxicity concerns. harvard.eduscispace.com For instance, the reaction of 2,5-hexanedione (B30556) with various anilines in the presence of an iridium catalyst provides N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.com

To synthesize 1-(10-Octadecynoyl)pyrrolidine, one could envision a two-step process starting with the reductive amination of a 1,4-dicarbonyl compound with an amine that carries a masked or protected nitrogen. After deprotection, the resulting secondary pyrrolidine would be acylated with 10-octadecynoic acid.

Regioselective and Stereoselective Synthesis of 1-(10-Octadecynoyl)pyrrolidine Isomers

Control over regioselectivity and stereoselectivity is crucial in modern organic synthesis, particularly for creating complex molecules with defined three-dimensional structures. The synthetic methods for the pyrrolidine ring offer various levels of control, which would be essential for producing specific isomers of substituted pyrrolidines prior to their acylation to analogues of 1-(10-octadecynoyl)pyrrolidine.

In 1,3-dipolar cycloaddition reactions , regioselectivity is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. acs.org The reaction typically proceeds with high regioselectivity, where the nucleophilic carbon of the ylide attacks the more electrophilic carbon of the dipolarophile. acs.org Stereoselectivity, particularly diastereoselectivity (endo/exo) and enantioselectivity, can be controlled with high precision using chiral catalysts. sioc-journal.cnacs.org Copper(I) and silver(I) complexes with chiral ligands like Fesulphos or DTBM-BIPHEP have proven effective in catalyzing asymmetric [3+2] cycloadditions, yielding pyrrolidines with excellent enantiomeric excess. sioc-journal.cnacs.orgnih.gov The choice of catalyst can even reverse the enantioselectivity. acs.org

Electroreductive cyclization can also exhibit stereoselectivity, although this is less commonly reported compared to cycloaddition methods. The stereochemical outcome would depend on the geometry of the intermediates and the conditions at the electrode surface.

Ring contraction methodologies can be highly stereospecific. For example, the contraction of optically pure pyrrolidines to cyclobutanes proceeds with excellent stereocontrol. nih.gov Similarly, the transannular rearrangement of diketopiperazines to pyrrolidine-2,4-diones is highly stereoselective. scispace.com The photo-promoted ring contraction of pyridines can also lead to specific stereoisomers. osaka-u.ac.jp

For the synthesis of a specific isomer of a 1-(10-octadecynoyl)pyrrolidine analogue, one would first synthesize a stereochemically pure substituted pyrrolidine using one of these stereoselective methods. This enantiopure or diastereomerically pure precursor would then be acylated, preserving the stereocenters on the pyrrolidine ring.

Integration of Alkyne and Fatty Acyl Moieties into Pyrrolidine Scaffolds

The final and defining step in the synthesis of 1-(10-Octadecynoyl)pyrrolidine is the formation of the amide bond between the pyrrolidine nitrogen and the 10-octadecynoyl group. This transformation, an N-acylation, attaches the characteristic fatty acyl chain with its internal alkyne functionality to the heterocyclic core.

The required fatty acid, 10-octadecynoic acid , can be synthesized via several established routes. acs.org A common method involves the coupling of an alkynyl anion with an alkyl halide. For instance, the acetylide of 1-octyne (B150090) could be reacted with a 10-halodecanoic acid ester, followed by hydrolysis to yield 10-octadecynoic acid. The synthesis of its methyl ester is also well-documented. ontosight.aichemicalbook.com

The acylation of pyrrolidine can be achieved through standard amide bond formation protocols. A highly effective method involves activating the carboxylic acid (10-octadecynoic acid) before reaction with pyrrolidine. thieme-connect.com Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or using 1,1'-carbonyldiimidazole (B1668759) (CDI). thieme-connect.comnih.gov Alternatively, the fatty acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride or oxalyl chloride, which then readily reacts with pyrrolidine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov

This acylation step would be the final convergent point in the synthesis. Regardless of the method used to construct the pyrrolidine ring (as described in section 2.1), the resulting secondary amine can be coupled with 10-octadecynoic acid to yield the final product, 1-(10-Octadecynoyl)pyrrolidine. The robustness of amide bond formation allows for its application to a wide variety of substituted pyrrolidine precursors, enabling the synthesis of a diverse library of analogues.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of 1-(10-Octadecynoyl)pyrrolidine and its analogues can be designed to incorporate several of these principles, from the selection of starting materials to the choice of catalysts and reaction conditions.

Renewable Starting Materials: A key aspect of green chemistry is the use of renewable feedstocks. The fatty acid component, 10-octadecynoic acid, can be sourced from natural, renewable resources. For instance, studies have identified 10-octadecynoic acid as a component in the seed oil of Sterculia foetida (kepuh), a plant found in tropical regions. woodj.orgugm.ac.id The utilization of such plant-based oils as a source for the fatty acid backbone represents a significant step towards a more sustainable synthesis, moving away from petrochemical-derived starting materials. rsc.org The biodiesel derived from Sterculia foetida seeds has been shown to contain between 2.30% and 5.81% of 10-octadecynoic acid. woodj.orgugm.ac.id

The other precursor, pyrrolidine, can also be synthesized through increasingly green methods. Research has demonstrated the synthesis of pyrrolidines using eco-friendly, one-pot, three-component reactions catalyzed by biodegradable and reusable catalysts like β-cyclodextrin in aqueous media. woodj.org

Catalytic and Enzymatic Methods: The amidation reaction to form the 1-(10-Octadecynoyl)pyrrolidine is a critical step where green chemistry principles can be effectively applied. Traditional methods for amide bond formation often involve the use of stoichiometric activating agents, leading to significant waste generation.

Enzymatic catalysis offers a milder and more selective alternative. Lipases, for example, have been successfully employed in the synthesis of various fatty amides under solvent-free or in green solvent conditions. These biocatalysts are biodegradable, operate under mild temperature and pH, and can often be recycled and reused, which aligns well with the goals of sustainable chemistry.

Electrochemical methods also present a green alternative for the synthesis of related compounds. For instance, the electrochemical oxidative halogenation of N-aryl alkynamides has been developed as a metal-catalyst- and exogenous-oxidant-free method for synthesizing spiro[4.5]trienones. rsc.orgnih.govvaia.com This approach minimizes waste and avoids the use of toxic and expensive heavy metals.

Solvent Selection: The choice of solvent plays a crucial role in the environmental footprint of a synthetic process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of fatty acid derivatives, bio-based solvents like γ-valerolactone (GVL) have been identified as suitable replacements for more toxic options like N-methyl-2-pyrrolidone (NMP) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMPU). acs.org Water is also an ideal green solvent for certain reactions, and its use in the synthesis of pyrrolidine derivatives has been demonstrated. woodj.org

Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy is a fundamental principle of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, improve atom economy by reducing the need for stoichiometric reagents. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also significantly reduce waste and improve efficiency by minimizing purification steps and solvent usage. woodj.org

The following table summarizes some green chemistry approaches applicable to the synthesis of fatty amides and pyrrolidine derivatives, which can be extrapolated to the synthesis of 1-(10-Octadecynoyl)pyrrolidine.

| Green Chemistry Aspect | Traditional Method | Green Alternative | Key Benefits |

| Starting Materials | Petrochemical-based | Plant-based oils (e.g., Sterculia foetida seed oil for 10-octadecynoic acid) | Renewable, biodegradable, reduced carbon footprint |

| Catalysis | Stoichiometric activating agents | Enzymatic catalysis (e.g., lipases), electrochemical methods | High selectivity, mild conditions, reduced waste, reusable catalysts |

| Solvents | Volatile Organic Compounds (VOCs) | Water, bio-based solvents (e.g., γ-valerolactone) | Reduced toxicity, improved safety, lower environmental impact |

| Process Efficiency | Multi-step synthesis with purification at each stage | One-pot synthesis, catalytic cascades | Reduced solvent use, energy consumption, and waste generation |

By integrating these sustainable and green chemistry considerations, the synthesis of 1-(10-Octadecynoyl)pyrrolidine and its analogues can be achieved in a more environmentally responsible manner, contributing to the broader goal of sustainable development in the chemical industry.

Enzymatic Interactions and Biochemical Activity Profiling

Investigation of Fatty Acid Amide Hydrolase (FAAH) Interactions

FAAH is a primary catabolic enzyme responsible for the breakdown of endogenous fatty acid amides, including the endocannabinoid anandamide (B1667382). researchgate.netCurrent time information in Bangalore, IN. Inhibitors of FAAH are investigated for their potential to raise the levels of these signaling lipids, which can produce therapeutic effects such as analgesia and anxiolysis. Current time information in Bangalore, IN.researchgate.net The general class of pyrrolidine-containing lipid amides has been explored for FAAH inhibition. nih.gov

Elucidation of Substrate Recognition and Hydrolysis Mechanisms in Cellular and Subcellular Models

There is no available scientific literature that details the recognition or hydrolysis of 1-(10-Octadecynoyl)pyrrolidine by FAAH in any cellular or subcellular model. Research on FAAH typically involves incubating the compound with cells (e.g., HEK293 cells overexpressing FAAH) or subcellular fractions (e.g., brain or liver microsomes) and measuring the formation of the resulting fatty acid (10-octadecynoic acid) over time. researchgate.net Such studies have not been published for 1-(10-Octadecynoyl)pyrrolidine.

Inhibition Kinetics and Mechanism of Action against FAAH

Specific data on the inhibition kinetics (e.g., IC₅₀, Kᵢ, kᵢₙₐ꜀ₜ/Kᵢ) and the mechanism of action (e.g., competitive, non-competitive, reversible, irreversible) of 1-(10-Octadecynoyl)pyrrolidine against FAAH are not present in the available literature. For comparison, a related saturated compound, 1-hexadecanoylpyrrolidine , was found to be a weak inhibitor of rat FAAH with an IC₅₀ value of 21.8 µM. nih.govscispace.com The introduction of an alkyne group, as seen in 1-(10-Octadecynoyl)pyrrolidine, is a common strategy in designing covalent inhibitors for serine hydrolases like FAAH, but experimental validation for this specific molecule is absent.

Modulation of Endocannabinoid and N-Acylethanolamine Systems in Preclinical Models

There are no published preclinical studies demonstrating that 1-(10-Octadecynoyl)pyrrolidine modulates the levels of endocannabinoids (like anandamide or 2-AG) or other N-acylethanolamines in animal models. Such research would typically involve administering the compound to rodents and subsequently measuring lipid mediator levels in tissues like the brain or liver using techniques such as liquid chromatography-mass spectrometry. researchgate.net While FAAH inhibitors as a class are known to raise anandamide levels, this specific effect has not been documented for 1-(10-Octadecynoyl)pyrrolidine.

Interactions with Other Lipid-Processing Enzymes and Receptors (Non-Human)

The selectivity of a compound is a critical aspect of its biochemical profile. This involves testing its activity against other related enzymes to ensure it does not produce off-target effects.

Alpha/Beta-Hydrolase Domain Containing Enzymes (e.g., ABHD6, ABHD11)

No studies have been published that assess the inhibitory or substrate activity of 1-(10-Octadecynoyl)pyrrolidine against other serine hydrolases, such as ABHD6 or ABHD11. These enzymes are involved in lipid metabolism, and cross-reactivity is an important parameter in characterizing FAAH inhibitors.

N-Acylethanolamine Acid Amidase (NAAA) Activity Modulation

There is no specific information regarding the interaction of 1-(10-Octadecynoyl)pyrrolidine with N-Acylethanolamine Acid Amidase (NAAA). NAAA is a lysosomal enzyme that primarily hydrolyzes saturated and monounsaturated N-acylethanolamines like palmitoylethanolamide (B50096) (PEA). nih.gov A structurally similar compound, 1-hexadecanoylpyrrolidine , was reported to be a weak inhibitor of recombinant rat NAAA, with an IC₅₀ of 25 µM. nih.govscispace.com This suggests that pyrrolidine-based amides can interact with NAAA, but the specific activity profile of the C18 alkynyl variant remains uncharacterized.

Glycosidase Enzyme Inhibition Studies

Inhibition of Alpha-Amylase and Alpha-Glucosidase Activities

Research into the inhibitory effects of the specific compound 1-(10-Octadecynoyl)pyrrolidine on the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase has not been identified in publicly available scientific literature. While the broader class of pyrrolidine (B122466) derivatives has been investigated for such properties, data pertaining directly to 1-(10-Octadecynoyl)pyrrolidine is not available.

Inhibitors of α-amylase and α-glucosidase are of interest for their potential to manage postprandial hyperglycemia by delaying carbohydrate digestion. These enzymes are key players in the breakdown of complex carbohydrates into absorbable monosaccharides. The pyrrolidine scaffold is a versatile structure that has been incorporated into various therapeutic agents, including those targeting metabolic disorders. However, without specific studies on 1-(10-Octadecynoyl)pyrrolidine, its potential to modulate these enzymes remains unknown.

Modulation of Beta-N-Acetylhexosaminidase Function

There is no available research data concerning the modulatory effects of 1-(10-Octadecynoyl)pyrrolidine on the function of β-N-acetylhexosaminidase. This enzyme is a lysosomal glycosidase that catalyzes the hydrolysis of terminal N-acetyl-D-hexosamine residues from N-acetyl-β-D-hexosaminides. Its activity is crucial for the catabolism of various glycoconjugates. While some pyrrolidine-based compounds have been studied for their interaction with glycosidases, specific information for 1-(10-Octadecynoyl)pyrrolidine is absent from current literature.

Evaluation of Other Potential Enzymatic Targets

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No scientific studies have been published detailing the inhibitory activity of 1-(10-Octadecynoyl)pyrrolidine against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are targets for drugs aimed at managing neurodegenerative diseases like Alzheimer's disease. Various heterocyclic compounds, including some with a pyrrolidine scaffold, have been explored as cholinesterase inhibitors. However, the specific interaction of 1-(10-Octadecynoyl)pyrrolidine with these enzymes has not been reported.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The inhibitory potential of 1-(10-Octadecynoyl)pyrrolidine against dipeptidyl peptidase IV (DPP-IV) has not been documented in the scientific literature. DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. Consequently, DPP-IV inhibitors are a class of oral antidiabetic drugs. The cyanopyrrolidine structure is a well-known feature of many potent DPP-IV inhibitors. Despite the presence of a pyrrolidine ring in 1-(10-Octadecynoyl)pyrrolidine, its efficacy as a DPP-IV inhibitor has not been investigated.

Enoyl-Acyl Carrier Protein Reductase (InhA) Activity

There is no published research on the activity of 1-(10-Octadecynoyl)pyrrolidine concerning the enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and is the target of the antitubercular drug isoniazid. Pyrrolidine carboxamides represent a class of direct InhA inhibitors that have shown promise. Nevertheless, the specific activity of 1-(10-Octadecynoyl)pyrrolidine against this enzyme remains uncharacterized.

Information regarding the biological activity of the chemical compound 1-(10-Octadecynoyl)pyrrolidine is not available in publicly accessible research literature.

Extensive searches for scientific data concerning the enzymatic interactions and biochemical activity profile of 1-(10-Octadecynoyl)pyrrolidine have yielded no specific results. Consequently, the requested article detailing its effects on Poly(ADP-ribose) Polymerase (PARP-1, -2), as well as its broader biological activities, cannot be generated.

There is no available research data to populate the outlined sections on:

Broader Biological Activity Assessments in Research Models:

Antioxidant Mechanisms:Its potential antioxidant mechanisms and ability to mitigate oxidative stress in cellular assays have not been documented.

Due to the absence of any research findings on 1-(10-Octadecynoyl)pyrrolidine, the creation of an informative and scientifically accurate article as per the provided outline is not possible at this time.

Structure Activity Relationship Sar and Mechanistic Elucidation

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation of 1-(10-Octadecynoyl)pyrrolidine and the stereochemistry of its constituent parts are pivotal in determining its biological activity. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often described by a process of pseudorotation. nih.govresearchgate.net The specific conformation adopted can be influenced by substituents and can significantly impact how the molecule fits into the binding site of a target protein. beilstein-journals.orgbeilstein-journals.org

Studies on related pyrrolidine derivatives have demonstrated that the spatial orientation of substituents on the pyrrolidine ring is a critical determinant of binding affinity to target proteins. The stereochemistry at chiral centers within the molecule can lead to dramatic differences in biological profiles, as different stereoisomers may exhibit distinct binding modes with enantioselective proteins. nih.govresearchgate.net For instance, research on pyrrolidine-containing GPR40 agonists revealed that enantiomers can have differential effects on radioligand binding, with one potentiating and the other displacing the radioligand. nih.gov This highlights that even subtle changes in stereochemistry can switch a compound's activity. nih.gov The biological activity of many chiral natural products is highly dependent on their stereochemistry, which affects not only target binding but also metabolic pathways and distribution. nih.gov

Influence of Pyrrolidine Ring Substituents on Target Affinity and Efficacy

The nature and position of substituents on the pyrrolidine ring of acyl amide compounds play a significant role in modulating their affinity and efficacy for biological targets. The pyrrolidine ring itself is a common scaffold in many biologically active compounds and approved drugs. researchgate.netresearchgate.net The nitrogen atom of the pyrrolidine ring imparts basicity, and its substitution is a common strategy in drug design, with a high percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position. nih.gov

Research on various pyrrolidine derivatives has shown that modifications to the ring can significantly alter biological activity. For example, in a series of pyrrolidine sulfonamides, substituents on the phenyl ring attached to the pyrrolidine core influenced potency and the estrogen receptor profile. nih.gov Similarly, in another study on pyrrolidine pentamine derivatives, the stereochemistry at different positions on the pyrrolidine scaffold was critical for inhibitory activity, with some positions requiring specific stereoconformations for full efficacy. mdpi.comnih.gov The addition of even a small functional group like a trifluoromethyl group to the pyrrolidine ring has been shown to improve binding affinity and agonist efficacy for certain G-protein coupled receptors. nih.gov These findings underscore the principle that the substituents on the pyrrolidine ring are key determinants of a molecule's interaction with its biological target.

Role of the Fatty Acyl Chain Length, Saturation, and Alkyne Position on Activity

The fatty acyl chain of 1-(10-Octadecynoyl)pyrrolidine is a crucial determinant of its biological activity. The length, degree of saturation, and the specific position of the alkyne group in the 18-carbon chain all contribute to its interaction with biological membranes and target proteins.

The length and saturation of fatty acyl chains are known to dramatically influence the biophysical properties of lipid assemblies and their interactions with proteins. acs.org Generally, longer acyl chains lead to thicker and more rigid membranes. acs.org The degree of unsaturation is also critical; for instance, the presence of unsaturated fatty acids can increase lipid packing defects in membranes, potentially enhancing protein binding. acs.orgresearchgate.net Studies on diacylglycerols have shown that both chain length and unsaturation influence the induction of membrane curvature, which can affect the activity of membrane-associated proteins. nih.gov

In the context of enzyme inhibition, such as with fatty acid amide hydrolase (FAAH), the lipophilic acyl chain plays a significant role in guiding the inhibitor to the active site. The length and conformation of this chain are critical for optimal binding. While specific data on the alkyne position of 1-(10-Octadecynoyl)pyrrolidine is not detailed in the provided results, the positioning of functional groups within the acyl chain of similar lipid-like molecules is known to be a key factor in their biological activity.

Molecular Recognition and Binding Interactions at Target Active Sites

The interaction of 1-(10-Octadecynoyl)pyrrolidine with its biological targets is a process of molecular recognition, governed by the principles of affinity and specificity. arxiv.org For lipid-like molecules, this often involves insertion into a binding pocket of a target protein, such as an enzyme or receptor. The fatty acyl chain typically occupies a hydrophobic channel, while the polar headgroup, in this case, the pyrrolidine amide, forms specific interactions with residues at the active site entrance.

Development of Pharmacophore Models

Pharmacophore models are essential tools in drug discovery for identifying the key chemical features required for a molecule to interact with a specific biological target. For inhibitors of enzymes like fatty acid amide hydrolase (FAAH), pharmacophore models have been successfully developed and utilized. acs.orguitm.edu.myscispace.com These models typically consist of a set of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.

Metabolic Pathways and Biotransformation Studies Non Human and in Vitro

Oxidative Metabolism of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a common structural motif in many pharmaceuticals and bioactive compounds. researchgate.net Its metabolism often involves oxidation, which can lead to various products.

δ-Oxidation and Ring Opening: Cytochrome P450 (CYP) enzymes are major contributors to the oxidative metabolism of many drugs. nih.govnih.govchemisgroup.usgeekymedics.complos.org Studies on compounds containing a pyrrolidine moiety have shown that δ-oxidation can occur, leading to the formation of an aminoaldehyde intermediate through ring opening. nih.gov This intermediate can then undergo further reactions. nih.gov

2''-Position Oxidation: In studies of α-pyrrolidinophenone-type designer drugs, oxidation at the 2''-position of the pyrrolidine ring was identified as a major metabolic pathway in humans. springermedizin.de The relative importance of this pathway can be influenced by the length of the alkyl chain attached to the pyrrolidine nitrogen. springermedizin.de

C2-C3 Oxidation: Quantum mechanics/molecular mechanics simulations have suggested that for proline, a related five-membered ring amino acid, oxidation is more likely to occur across the C2-C3 bond rather than the C2-N1 bond during hydride transfer in flavin-dependent enzyme reactions. acs.org

Induction of Oxidative Stress: Some pyrrolidine derivatives have been shown to induce oxidative stress in cellular systems by accumulating reactive oxygen and nitrogen species. nih.gov This suggests that the pyrrolidine moiety itself can be a target for oxidative processes that have broader cellular implications. nih.gov

The specific CYP isozymes involved in pyrrolidine oxidation can vary. For instance, CYP family 1 enzymes (CYP1A1, 1A2, and 1B1) are known to metabolize a wide range of xenobiotics. nih.gov Non-human primate models are also valuable in studying the metabolism of such compounds, as they possess a range of CYP2D enzymes with high sequence identity to human CYP2D6. nih.gov

Table 1: Potential Oxidative Metabolites of the Pyrrolidine Moiety

| Metabolic Pathway | Intermediate/Product | Enzymes Involved (Putative) | Significance |

|---|---|---|---|

| δ-Oxidation | Aminoaldehyde | Cytochrome P450s | Ring opening and further transformation. nih.gov |

| 2"-Position Oxidation | 2"-oxo-pyrrolidine derivative | Cytochrome P450s | A major metabolic route for some pyrrolidine-containing compounds. springermedizin.de |

Hydrolytic Cleavage of the Amide Linkage

The amide bond in 1-(10-Octadecynoyl)pyrrolidine connects the fatty acyl chain to the pyrrolidine ring. While generally stable, this bond can be subject to enzymatic hydrolysis. nih.govmasterorganicchemistry.com

Esterase-Mediated Hydrolysis: Esterases are a class of enzymes that can hydrolyze ester, amide, and thioester bonds. nih.gov Carboxylesterases are particularly well-known for their role in drug metabolism. nih.gov Pig liver esterase, for example, has been shown to catalyze the hydrolysis of N-benzyl-2,5-bis(methoxy-carbonyl)pyrrolidine. nih.gov

Intramolecular Catalysis: The rate of amide bond hydrolysis can be influenced by neighboring functional groups. scienceopen.com The presence of a nearby amino and carboxyl group can significantly accelerate the cleavage of an amide bond. scienceopen.com While 1-(10-Octadecynoyl)pyrrolidine does not inherently possess these groups, its metabolites could.

Acid-Catalyzed Hydrolysis: Under acidic conditions, amide bonds can be hydrolyzed, although this typically requires heating for extended periods. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com Unexpectedly, some N-acylated amino acid amides have shown surprising instability and undergo hydrolysis under mild acidic conditions at room temperature. nih.gov

The hydrolysis of the amide linkage in 1-(10-Octadecynoyl)pyrrolidine would result in the formation of 10-octadecynoic acid and pyrrolidine.

Biotransformation of the Alkyne and Fatty Acyl Chain

The 10-octadecynoyl portion of the molecule, a long-chain fatty acid with a terminal alkyne group, is also a substrate for metabolic enzymes.

Alkyne-Containing Lipids as Tracers: Lipids containing terminal alkyne groups have been developed as tools to study lipid metabolism. nih.govfrontiersin.orgnih.gov These "clickable" lipids can be used in in vitro enzymatic assays to measure the activity of lipid-modifying enzymes. nih.gov This indicates that the alkyne group is tolerated by many enzymes involved in lipid metabolism.

Fatty Acid β-Oxidation: Long-chain fatty acids are primarily metabolized through β-oxidation in the mitochondria. nih.govnih.gov This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. nih.gov While the presence of the alkyne group might influence the rate and products of β-oxidation, studies with alkyne-containing fatty acids have shown they can undergo this metabolic pathway. nih.govresearchgate.net

Desaturation and Elongation: Fatty acyl chains can be modified by desaturases and elongases. For instance, stearoyl-CoA 9-desaturase (SCD1) is a key enzyme in the synthesis of monounsaturated fatty acids. frontiersin.orgmdpi.com It is plausible that the octadecynoyl chain could be a substrate for such enzymes, although the alkyne functionality might alter the enzyme's affinity or catalytic activity.

Impact on Lipid Synthesis: The introduction of exogenous fatty acids can influence cellular lipid synthesis pathways. Studies have shown that inhibitors of HMG-CoA reductase can increase fatty acid synthesis and lead to the accumulation of triacylglycerols and phospholipids (B1166683) in cultured keratinocytes. nih.gov Similarly, in models of hepatic steatosis, the administration of free fatty acids leads to intracellular lipid accumulation. mdpi.com

Table 2: Potential Metabolic Fates of the Fatty Acyl Chain

| Metabolic Pathway | Potential Products | Key Enzymes/Processes | Significance |

|---|---|---|---|

| β-Oxidation | Acetyl-CoA and shorter-chain fatty acids | Carnitine palmitoyltransferase-1, mitochondrial enzymes | Major energy-yielding pathway for fatty acids. nih.govnih.gov |

| Desaturation | Monounsaturated fatty acid derivatives | Stearoyl-CoA desaturases (SCDs) | Alteration of fatty acid saturation. frontiersin.orgmdpi.com |

Investigation of Conjugation Pathways in Experimental Systems

Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. nih.govmdpi.com

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that conjugate glucuronic acid to various substrates. mdpi.comnih.govmdpi.comnih.govoeno-one.eu Hydroxylated metabolites of 1-(10-Octadecynoyl)pyrrolidine, formed during Phase I metabolism, would be likely substrates for UGTs. In vitro studies using human liver microsomes and recombinant UGT isoforms are common methods to identify the specific UGTs involved in the glucuronidation of a compound. mdpi.comnih.govmdpi.comnih.govoeno-one.eu For example, UGT2B7 has been identified as a key enzyme in the glucuronidation of various compounds. nih.gov

Sulfation and Glutathione (B108866) Conjugation: Other potential conjugation pathways include sulfation, catalyzed by sulfotransferases, and conjugation with glutathione, mediated by glutathione S-transferases. These pathways also serve to increase the water solubility of xenobiotics and their metabolites, preparing them for elimination.

The specific conjugation pathways and the resulting metabolites would depend on the nature of the functional groups introduced during Phase I metabolism.

Impact on Endogenous Metabolic Fluxes in in vitro and Animal Models

The introduction of a xenobiotic like 1-(10-Octadecynoyl)pyrrolidine can perturb endogenous metabolic pathways.

Alteration of Lipid Metabolism: As a fatty acid derivative, this compound is likely to influence lipid metabolism. frontiersin.org It could compete with endogenous fatty acids for binding to enzymes and transporters, thereby altering the flux through pathways such as fatty acid synthesis, β-oxidation, and the formation of complex lipids. nih.govnih.govmdpi.com For example, dysregulation of lipid metabolism is a hallmark of several diseases, and compounds that modulate these pathways are of significant research interest. frontiersin.orgmdpi.com

Modulation of CYP450 Activity: The compound or its metabolites could act as inhibitors or inducers of CYP450 enzymes. geekymedics.complos.org Inhibition of CYPs can lead to drug-drug interactions by slowing the metabolism of other co-administered drugs, while induction can accelerate their clearance. chemisgroup.us

Induction of Oxidative Stress and Cellular Responses: As mentioned, some pyrrolidine derivatives can induce oxidative stress. nih.gov This can, in turn, trigger various cellular responses, including the activation of stress-response pathways and changes in gene expression related to detoxification and cell survival. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1-(10-Octadecynoyl)pyrrolidine |

| 10-octadecynoic acid |

| N-benzyl-2,5-bis(methoxy-carbonyl)pyrrolidine |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic-Mass Spectrometric Techniques for Metabolite Identification and Quantification

High-resolution chromatographic techniques coupled with mass spectrometry (HRMS) are indispensable for the detection and quantification of 1-(10-Octadecynoyl)pyrrolidine in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods utilized for this purpose.

In a notable study, 1-(1-oxo-10-octadecynyl)pyrrolidine, a synonym for 1-(10-Octadecynoyl)pyrrolidine, was identified as a metabolite in red rice (Oryza sativa) using GC-MS. pjbmb.com The analysis of rice grain extracts revealed the presence of this compound, highlighting the capability of GC-MS to detect and identify novel N-acyl amides in natural products. pjbmb.com The technique involves the separation of volatile or derivatized compounds in the gas phase followed by their ionization and detection based on their mass-to-charge ratio.

For non-volatile or thermally labile compounds, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the method of choice. beilstein-journals.org This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-HRMS offers high sensitivity and selectivity, enabling the quantification of low-abundance lipids like N-acyl amides in various biological samples. frontiersin.orgdrugbank.com The high mass accuracy of instruments like quadrupole time-of-flight (qTOF) mass spectrometers allows for the determination of the elemental composition of the detected ions, which is a critical step in the identification of unknown metabolites. usf.eduucm.es

The general workflow for the analysis of long-chain N-acyl amides, including 1-(10-Octadecynoyl)pyrrolidine, by LC-MS/MS involves extraction from the biological matrix, separation via reversed-phase chromatography, and subsequent detection and fragmentation in the mass spectrometer. frontiersin.org Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for N-Acyl Amide Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | Capillary column (e.g., DB-23) hrpub.org | Reversed-phase column (e.g., C18) frontiersin.org |

| Ionization Mode | Electron Ionization (EI) nih.gov | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap | Time-of-Flight (TOF), Orbitrap, Triple Quadrupole |

| Data Acquisition | Full scan, Selected Ion Monitoring (SIM) | Full scan, Product Ion Scan, Multiple Reaction Monitoring (MRM) |

| Identified Compound | 1-(1-oxo-10-octadecynyl)pyrrolidine in red rice pjbmb.com | Various long-chain N-acyl amides in biological tissues frontiersin.orgpnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the de novo structural elucidation of organic molecules, including 1-(10-Octadecynoyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its connectivity and stereochemistry.

In the ¹H NMR spectrum of an N-acylpyrrolidine, the protons of the pyrrolidine (B122466) ring typically appear as multiplets in the range of 1.8-3.8 ppm. rsc.orgmdpi.com The protons alpha to the nitrogen and the carbonyl group are the most deshielded. The long alkyl chain of the 10-octadecynoyl group would show a characteristic triplet for the terminal methyl group around 0.9 ppm, a series of overlapping multiplets for the methylene (B1212753) groups between 1.2 and 1.6 ppm, and signals for the protons adjacent to the carbonyl group and the alkyne functionality at more downfield positions. libretexts.org

The ¹³C NMR spectrum would show a resonance for the carbonyl carbon around 170-175 ppm. rsc.org The carbons of the pyrrolidine ring would resonate in the range of 22-55 ppm. nih.gov The carbons of the alkynyl group would appear in the region of 70-90 ppm, and the aliphatic carbons would have signals between 14 and 35 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Core Moieties of 1-(10-Octadecynoyl)pyrrolidine

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine Ring (α-CH₂) | 3.4 - 3.8 | 45 - 55 |

| Pyrrolidine Ring (β-CH₂) | 1.8 - 2.2 | 22 - 28 |

| Acyl Chain (-CH₂-C=O) | 2.2 - 2.5 | 30 - 40 |

| Acyl Chain (-C≡C-) | - | 70 - 90 |

| Acyl Chain (-CH₃) | ~0.9 | ~14 |

| Carbonyl (C=O) | - | 170 - 175 |

Note: These are approximate values based on data for similar N-acylpyrrolidine and long-chain alkynyl compounds.

Microcalorimetry Techniques for Binding Thermodynamics

Microcalorimetry techniques, particularly Isothermal Titration Calorimetry (ITC), are powerful for directly measuring the thermodynamic parameters of binding interactions. nih.gov ITC can be employed to study the binding of 1-(10-Octadecynoyl)pyrrolidine to target proteins or its partitioning into model lipid membranes. nih.govresearchgate.net

In a typical ITC experiment, a solution of 1-(10-Octadecynoyl)pyrrolidine would be titrated into a solution containing the target molecule (e.g., a receptor protein or a suspension of liposomes). ucm.esspringernature.com The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

These thermodynamic parameters provide a complete picture of the binding process. For instance, a negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonding and van der Waals forces, while a positive entropy change indicates that the binding is driven by the hydrophobic effect. researchgate.net The study of such interactions is crucial for understanding the potential biological roles of 1-(10-Octadecynoyl)pyrrolidine.

Table 4: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

| Parameter | Symbol | Description |

| Binding Affinity | Kₐ (or Dissociation Constant, Kₔ) | Strength of the interaction between the ligand and its binding partner. |

| Enthalpy Change | ΔH | Heat released or absorbed during binding, reflecting changes in bonding. |

| Entropy Change | ΔS | Change in the randomness or disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding process. |

| Stoichiometry | n | Number of ligand molecules that bind to one molecule of the target. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. wikipedia.org This technique is instrumental in drug discovery for estimating the binding affinity and mode of interaction between a ligand, such as 1-(10-Octadecynoyl)pyrrolidine, and a biological target, typically a protein or enzyme. wikipedia.orgals-journal.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank the best fits. polimi.it

A study on a closely related isomer, 1-(9-Octadecynoyl)pyrrolidine, identified in the leaf extract of Petiveria alliacea, utilized molecular docking to investigate its potential as an anti-inflammatory agent. echemcom.com The study aimed to predict the binding affinity of this compound against pro-inflammatory cytokine target proteins, specifically IL1R and TNFAR. echemcom.com The three-dimensional structures of the target proteins were obtained from the RCSB PDB database, and molecular docking was performed using AutoDock Vina integrated into PyRx 0.8 software. echemcom.com The results were visualized using Biovia Discovery Studio 2019. echemcom.com Such an approach could be directly applied to 1-(10-Octadecynoyl)pyrrolidine to predict its interactions with various therapeutic targets. The binding affinity values obtained from docking studies are crucial in prioritizing compounds for further experimental testing. echemcom.com

| Parameter | Description | Software/Database Example |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) whose activity is to be modulated. | RCSB PDB |

| Ligand | The small molecule (e.g., 1-(10-Octadecynoyl)pyrrolidine) that binds to the target protein. | PubChem, ZINC |

| Docking Software | The program used to predict the ligand's binding orientation and affinity. | AutoDock Vina, Schrödinger Glide |

| Scoring Function | A mathematical function used to estimate the binding free energy and rank different docking poses. | Vina Score, Glide Score |

| Binding Affinity | The strength of the interaction between the ligand and the target, often expressed as a binding energy (e.g., kcal/mol) or an inhibition constant (IC50). | Lower binding energy generally indicates a stronger interaction. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For pyrrolidine (B122466) analogs, QSAR studies have been successfully employed to predict their affinity for targets like dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. nih.gov A study on 47 pyrrolidine analogs developed robust QSAR models using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov The analysis highlighted the importance of shape flexibility index, Ipso atom E-state index, and electrostatic parameters like dipole moment in determining the inhibitory activity. nih.gov

A hypothetical QSAR study for a series of acylpyrrolidine derivatives, including 1-(10-Octadecynoyl)pyrrolidine, would involve the following steps:

Data Set Collection: A series of pyrrolidine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) would be calculated for each compound in the series.

Model Development: Statistical methods like MLR or PLS would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the biological activity of 1-(10-Octadecynoyl)pyrrolidine and guide the synthesis of more potent analogs.

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand like 1-(10-Octadecynoyl)pyrrolidine, the dynamics of its interaction with a target protein, and the stability of the resulting complex. nih.gov

The conformational preferences of the pyrrolidine ring itself have been studied using a combination of NMR and molecular modeling. beilstein-journals.org These studies have shown that modifications to the pyrrolidine ring can significantly influence its conformation, which in turn can affect its binding to a target. beilstein-journals.orgnih.gov For a long-chain derivative like 1-(10-Octadecynoyl)pyrrolidine, the flexibility of the octadecynoyl chain is also a critical factor that can be explored using MD simulations.

An MD simulation of the 1-(10-Octadecynoyl)pyrrolidine-target complex would involve:

System Setup: The docked complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.

Simulation: The forces on each atom are calculated, and Newton's equations of motion are solved to track the trajectory of all atoms over a specific period (from nanoseconds to microseconds).

Analysis: The resulting trajectories are analyzed to understand the stability of the binding, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the ligand or the protein. frontiersin.org

These simulations can help to refine the binding mode predicted by molecular docking and provide a more accurate estimation of the binding free energy. mdpi.com

In Silico Screening for Novel Biological Activities

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This approach allows for the rapid and cost-effective screening of millions of compounds, significantly narrowing down the number of candidates for experimental testing. nih.gov

While there is no specific evidence of 1-(10-Octadecynoyl)pyrrolidine being identified through a large-scale virtual screening campaign, its structural features make it a candidate for inclusion in such libraries. The pyrrolidine ring is a common scaffold in many therapeutic agents, and the long acyl chain provides lipophilicity that can be important for membrane interactions or binding to hydrophobic pockets in proteins. nih.gov

A typical virtual screening workflow that could identify 1-(10-Octadecynoyl)pyrrolidine or similar molecules involves:

Library Preparation: A large database of chemical compounds (e.g., ZINC, PubChem) is prepared for docking. als-journal.com

Target Preparation: The three-dimensional structure of the biological target is prepared, and the binding site is defined.

Docking and Scoring: The entire library of compounds is docked into the target's binding site, and each compound is assigned a score based on its predicted binding affinity. rsc.org

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" and are often subjected to further computational analysis (like MD simulations) and visual inspection before being prioritized for experimental validation. mdpi.comnih.gov

Through such in silico screening efforts, 1-(10-Octadecynoyl)pyrrolidine could be identified as a potential modulator of various biological targets, leading to the discovery of novel therapeutic applications. nih.gov

Future Research Directions and Academic Applications

Development as Biochemical Probes for Enzyme Activity and Pathway Tracing

The terminal alkyne group in the 10-octadecynoyl chain of 1-(10-Octadecynoyl)pyrrolidine makes it an ideal candidate for development as a biochemical probe. This functional group can participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and tracking of the compound's interactions within biological systems.

Future research could focus on utilizing 1-(10-Octadecynoyl)pyrrolidine to probe the activity of enzymes involved in lipid metabolism. The long fatty acyl chain may allow it to act as a substrate or inhibitor for enzymes such as fatty acid amide hydrolase (FAAH) or other lipases. By incubating cells or tissues with the probe and then performing a click reaction with a fluorescent azide, researchers could identify the cellular locations and binding partners of these enzymes, providing insights into their biological roles and dysregulation in disease.

Table 1: Potential Applications as a Biochemical Probe

| Application Area | Method | Potential Outcome |

| Enzyme Activity Profiling | Competitive Activity-Based Protein Profiling (ABPP) | Identification of novel enzyme targets and assessment of inhibitor specificity. |

| Pathway Tracing | Click chemistry with fluorescent tags | Visualization of lipid uptake, transport, and metabolism in living cells. |

| Target Identification | Affinity-based pull-down assays with biotinylated probes | Isolation and identification of protein binding partners. |

Exploration of Novel Preclinical Therapeutic Targets and Disease Models

The pyrrolidine (B122466) ring is a key structural motif in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. enamine.net Derivatives of pyrrolidine have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The combination of the pyrrolidine moiety with a long-chain fatty acid in 1-(10-Octadecynoyl)pyrrolidine suggests potential interactions with biological membranes and lipid signaling pathways.

Future preclinical studies could investigate the therapeutic potential of this compound in various disease models. For instance, its structural similarity to endocannabinoids might warrant investigation into its effects on the endocannabinoid system, which is implicated in pain, inflammation, and neurological disorders. Researchers could explore its efficacy in animal models of these conditions to identify novel therapeutic targets.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The structure of 1-(10-Octadecynoyl)pyrrolidine offers multiple avenues for rational drug design and the synthesis of analogues with improved potency and selectivity. Modifications to both the pyrrolidine ring and the fatty acyl chain could be systematically explored to optimize its interaction with specific biological targets.

For example, stereoselective synthesis methods could be employed to produce enantiomerically pure forms of substituted pyrrolidines, as the stereochemistry of the pyrrolidine ring is often crucial for biological activity. mdpi.com Furthermore, the length and degree of unsaturation of the fatty acyl chain could be altered to fine-tune the compound's solubility, membrane permeability, and affinity for target enzymes. The introduction of different functional groups could also be explored to enhance target engagement and pharmacokinetic properties.

Table 2: Strategies for Analogue Design

| Modification Site | Chemical Alteration | Desired Outcome |

| Pyrrolidine Ring | Introduction of substituents, variation of stereochemistry | Enhanced target binding and specificity. |

| Acyl Chain | Variation in length and saturation | Optimized pharmacokinetic properties. |

| Terminal Alkyne | Replacement with other functional groups | Altered reactivity and target engagement. |

Interdisciplinary Research Avenues with Chemical Biology and Systems Biology

The versatile nature of 1-(10-Octadecynoyl)pyrrolidine makes it a valuable tool for interdisciplinary research at the interface of chemical biology and systems biology. As a chemical probe, it can be used to investigate complex biological processes in a global and unbiased manner.

In the realm of chemical biology, this compound could be used in chemoproteomic studies to map the landscape of lipid-protein interactions within a cell. By combining its use with advanced mass spectrometry techniques, researchers could identify hundreds of protein targets, providing a systems-level view of its biological effects.

From a systems biology perspective, the data generated from studies using 1-(10-Octadecynoyl)pyrrolidine could be integrated with other 'omics' data (e.g., genomics, transcriptomics, metabolomics) to construct comprehensive models of cellular signaling networks. This approach could uncover novel regulatory mechanisms and identify key nodes in disease pathways that could be targeted for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.